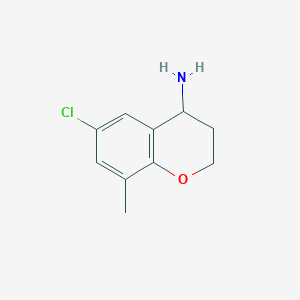

6-Chloro-8-methylchroman-4-amine

Description

6-Chloro-8-methylchroman-4-amine is a chroman derivative featuring a saturated bicyclic structure with a chlorine atom at position 6, a methyl group at position 8, and an amine group at position 3. Based on comparison with related molecules (e.g., 6-Fluoro-8-methylchroman-4-amine and (S)-6-chloro-8-methoxychroman-4-amine), its molecular formula is inferred as C₁₀H₁₂ClNO with a molecular weight of approximately 197.66 g/mol .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

6-chloro-8-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12ClNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3 |

InChI Key |

FXPUWLHOIUHGPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OCCC2N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methylchroman-4-amine typically involves the chlorination of 8-methylchroman-4-one followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or primary amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of 6-Chloro-8-methylchroman-4-amine may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methylchroman-4-amine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions may yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, N-oxides, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

6-Chloro-8-methylchroman-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared to 6-Chloro-8-methylchroman-4-amine based on substituent variations and available

Substituent Effects and Molecular Properties

*Note: Properties of 6-Chloro-8-methylchroman-4-amine are inferred from structural analogs.

Key Observations:

- Polarity : The methyl group at position 8 reduces polarity relative to the methoxy group in (S)-6-chloro-8-methoxychroman-4-amine, favoring hydrophobic interactions in biological systems .

- Electronic Effects : Fluorine’s electronegativity in 6-Fluoro-8-methylchroman-4-amine may alter electronic distribution around the aromatic ring, affecting binding affinity in target proteins .

Biological Activity

6-Chloro-8-methylchroman-4-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

6-Chloro-8-methylchroman-4-amine belongs to the chroman family, characterized by a fused benzene and tetrahydrofuran structure. Its molecular formula is , with a molecular weight of approximately 197.66 g/mol. The specific substitution pattern—chlorine at the sixth position, a methyl group at the eighth position, and an amine group at the fourth position—contributes to its unique chemical properties and biological activities.

Research indicates that 6-Chloro-8-methylchroman-4-amine interacts with various biological targets, influencing multiple biochemical pathways:

- Monoamine Oxidase Inhibition: The compound has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for regulating neurotransmitter levels in the brain. This inhibition suggests potential applications in treating mood disorders such as depression and anxiety by enhancing serotonergic signaling pathways.

- Cytochrome P450 Interaction: It also interacts with cytochrome P450 enzymes, which play a vital role in drug metabolism. Understanding these interactions is essential for assessing potential drug-drug interactions in therapeutic settings.

- Antioxidant Properties: Preliminary studies suggest that 6-Chloro-8-methylchroman-4-amine may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.

Biological Activity

The biological activity of 6-Chloro-8-methylchroman-4-amine has been explored across various domains:

-

Neurological Disorders:

- Its MAO-inhibiting properties make it a candidate for further investigation in the treatment of neurological disorders.

- Case studies have shown promising results in enhancing neurotransmitter metabolism.

-

Antimicrobial Activity:

- Research indicates significant antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.

-

Anticancer Potential:

- Preliminary findings indicate that the compound may exhibit anticancer properties, warranting further studies to elucidate its mechanisms against cancer cell proliferation.

Comparative Analysis with Similar Compounds

The structural uniqueness of 6-Chloro-8-methylchroman-4-amine sets it apart from other related compounds. Below is a comparative table highlighting key differences:

| Compound Name | Key Differences |

|---|---|

| 6-Methylchroman-4-amine | Lacks chlorine at the 6-position |

| 4-Aminochroman | Does not have a methyl group at the 8-position |

| 7-Chloro-6-methylchroman-4-amine | Chlorination occurs at a different position (7) |

| Chromane derivatives | Varying substituents on the chroman ring |

This specificity enhances its value in targeted therapeutic applications and research endeavors.

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-Chloro-8-methylchroman-4-amine:

-

Study on Antimicrobial Effects:

- A study conducted on various strains of bacteria demonstrated that 6-Chloro-8-methylchroman-4-amine exhibited significant antimicrobial effects, with minimum inhibitory concentration (MIC) values indicating potent activity against resistant strains.

-

Neuropharmacological Evaluation:

- Another study evaluated its effects on neurotransmitter levels in animal models, showing increased serotonin levels post-administration, supporting its role as a potential antidepressant.

- Antioxidant Activity Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.